Dominant Lesion Abundance in Vinyl Chloride Exposure
In in vitro reactions of chloroethylene oxide with DNA, 7-OEG was identified as the overwhelmingly major adduct, representing >98% of all detected lesions, whereas the promutagenic cyclic adduct N2,3-ethenoguanine (EG) is a minor species detectable only at trace levels [1]. This dominance was confirmed in vivo; in rats exposed to [1,2-¹⁴C]vinyl chloride, the only radioactive peak co-eluting with an adduct standard was 7-OEG, with no detectable etheno derivatives [2]. For procurement, this means 7-OEG is the most sensitive and relevant single biomarker for quantifying VC exposure dose.
| Evidence Dimension | Proportion of total DNA adducts formed |
|---|---|
| Target Compound Data | 7-OEG constitutes >98% of total adducts |
| Comparator Or Baseline | N2,3-ethenoguanine (EG) is a minor adduct, often undetectable without ultrasensitive methods |
| Quantified Difference | 7-OEG abundance is >50-fold higher than EG in vitro; EG was not detected in vivo under identical exposure conditions |
| Conditions | Rat liver microsomal incubation with [¹⁴C]vinyl chloride and DNA; in vivo rat liver DNA after [1,2-¹⁴C]vinyl chloride inhalation |
Why This Matters
A procurement decision based on biomarker sensitivity should prioritize 7-OEG as it is the only adduct reliably detectable at low exposure levels, providing the most robust quantitative dose-response relationship.
- [1] Barbin A, Laib RJ, Bartsch H. Lack of Miscoding Properties of 7-(2-Oxoethyl)guanine, the Major Vinyl Chloride-DNA Adduct. Cancer Research. 1985;45(6):2440–2444. View Source
- [2] Bolt HM, et al. DNA alkylation by vinyl chloride metabolites: Etheno derivatives or 7-alkylation of guanine? Chemico-Biological Interactions. 1981;37(1-2):229-35. View Source
